molecular formula C23H36N6O2 B2820280 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922455-12-7

9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2820280
CAS No.: 922455-12-7
M. Wt: 428.581
InChI Key: ZYLDVQZIUCRGSV-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both of them obtained piperidine by reacting piperine with nitric acid .


Molecular Structure Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .


Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed new derivatives of pyran and pyrimidine, exploring their chemical synthesis and properties. For instance, a study used N,N,N',N'-tetrabromobenzene-1,3-disulfonamide for the one-pot synthesis of novel 9-aryl-9H-2,4,5,7-tetramethyl-diuracilopyrans, showcasing innovative approaches to creating such complex molecules (Ghorbani-Vaghei et al., 2014).

Biological Activities and Pharmacological Potential

  • Certain cyclohexyl and piperidinyl derivatives have been evaluated for their anti-inflammatory properties. For example, a series of substituted analogs based on the pyrimidopurinedione ring system demonstrated significant anti-inflammatory activity in a chronic inflammation model, highlighting the therapeutic potential of such compounds (Kaminski et al., 1989).
  • Another area of interest is the development of compounds with neuroregenerative properties. Cycloheximide derivatives, for instance, have been synthesized and evaluated for their potential to inhibit FKBP12, a protein involved in neuroregeneration, without the cytotoxicity associated with cycloheximide, suggesting a promising avenue for creating safer therapeutic agents (Christner et al., 1999).

Analytical Methods and Characterization

  • Advanced analytical techniques have been applied to characterize similar compounds, aiding in the understanding of their structure and function. For example, methoxetamine and related arylcyclohexylamines have been analyzed using a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and other methods, providing valuable insights into their chemical makeup and potential biological effects (De Paoli et al., 2013).

Mechanism of Action

The mechanism of action of Piperine is still not totally clear .

Safety and Hazards

Piperidine is classified as a danger under GHS labelling, with hazard statements H225, H311, H314, H331 .

Future Directions

Heterocyclic compounds, mainly those bearing Nitrogen are ubiquitous in nature and in medicaments as well. Most of them play important roles in the human body and have great biologic qualities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O2/c1-17-15-28(18-9-5-3-6-10-18)22-24-20-19(29(22)16-17)21(30)27(23(31)25(20)2)14-13-26-11-7-4-8-12-26/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDVQZIUCRGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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